N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been reported to have activity as a monoamine oxidase inhibitor .
Mode of Action
Based on the related compound 3,4-dimethoxyphenethylamine, it may interact with its targets by inhibiting the action of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could potentially affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .
Action Environment
The action of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown inhibitory activity against bacterial RNA polymerase . This suggests that N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide may interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown to protect against oxidative stress-induced cell death in various cell types .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl moiety but differs in its overall structure and applications.
N-(2,4-dimethoxyphenyl)acetamide: Another compound with similar aromatic components but different functional groups and properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13(25-15-7-5-4-6-8-15)19(22)20-12-16(21)14-9-10-17(23-2)18(11-14)24-3/h4-11,13,16,21H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRVWJQPQVCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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